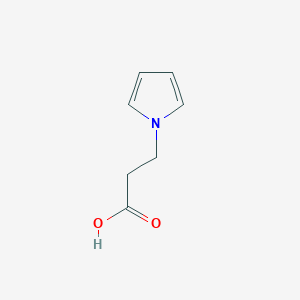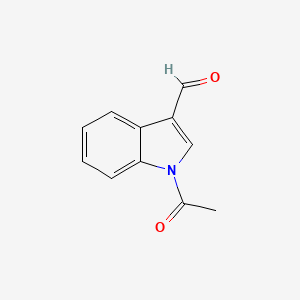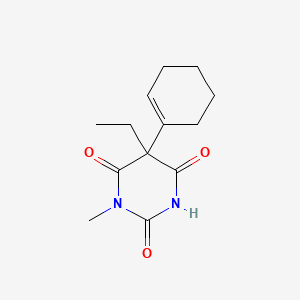![molecular formula C21H13Cl B1197165 6-(chloromethyl)benzo[a]pyrene CAS No. 49852-84-8](/img/structure/B1197165.png)
6-(chloromethyl)benzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(chloromethyl)benzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C21H13Cl. It is a chlorinated form of benzo(a)pyrene, which is known for its carcinogenic properties. This compound is of significant interest in environmental and health sciences due to its potential toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)benzo[a]pyrene typically involves the chloromethylation of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group at the 6-position of the benzo(a)pyrene molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)benzo[a]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Products include benzo(a)pyrene-6-carboxaldehyde and benzo(a)pyrene-6-carboxylic acid.
Reduction: The major product is 6-methylbenzo(a)pyrene.
Substitution: Products vary depending on the nucleophile used, such as 6-azidomethylbenzo(a)pyrene or 6-cyanomethylbenzo(a)pyrene.
Scientific Research Applications
6-(chloromethyl)benzo[a]pyrene is primarily used in scientific research to study the mechanisms of PAH-induced carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in cancer development and as a biomarker for PAH exposure.
Industry: Limited industrial applications, mainly used in research settings to understand environmental contamination and its effects.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)benzo[a]pyrene involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive epoxides and diol epoxides that interact with DNA.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Methylbenzo(a)pyrene: A reduced form of 6-(chloromethyl)benzo[a]pyrene.
6-Azidomethylbenzo(a)pyrene: A substitution product of this compound.
Uniqueness
This compound is unique due to the presence of the chloromethyl group, which influences its reactivity and biological interactions. This compound serves as a valuable tool in studying the specific effects of chlorinated PAHs compared to their non-chlorinated counterparts.
Properties
CAS No. |
49852-84-8 |
|---|---|
Molecular Formula |
C21H13Cl |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
6-(chloromethyl)benzo[a]pyrene |
InChI |
InChI=1S/C21H13Cl/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2 |
InChI Key |
FRHNMMRZSKOSOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2CCl)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
123358-53-2 |
Synonyms |
6-(chloromethyl)benzo(a)pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Methano-s-indacene-3a(1H)-carboxylic acid, 8a-[[[2,6-dideoxy-3,4-O-(1-methylethylidene)-beta-D-ribo-hexopyranosyl]oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (1R,3aR,4S,4aR,7R,7aR,8aS)-](/img/structure/B1197089.png)
![1-methyl-7,8,9,10-tetrahydro-6H-purino[8,7-b][1,3]thiazocine-2,4-dione](/img/structure/B1197091.png)






![2-Nitro-1H-benzo[d]imidazole](/img/structure/B1197101.png)

![4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B1197104.png)

